molecular formula C29H27N3O4 B12157821 N-(1-benzyl-1H-indol-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

N-(1-benzyl-1H-indol-4-yl)-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Cat. No.: B12157821
M. Wt: 481.5 g/mol
InChI Key: MDVPDLRDVXAWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Compound X” , is a synthetic organic compound with a complex structure. Let’s break it down:

  • The indole moiety (1H-indol-4-yl) is a fused bicyclic aromatic system containing a pyrrole ring and a benzene ring. It imparts biological activity to many natural products and pharmaceuticals.
  • The benzazepine core (7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl) is another fused bicyclic system, often found in various bioactive compounds.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale production of Compound X involves optimizing the synthetic route for efficiency, scalability, and cost-effectiveness.
  • Precursor intermediates are synthesized in bulk, followed by the final condensation step.

Chemical Reactions Analysis

Compound X undergoes several reactions:

    Oxidation: Oxidation of the indole moiety can lead to the formation of various derivatives.

    Reduction: Reduction of the carbonyl group in the benzazepine core may yield different analogs.

    Substitution: Substituents on the benzazepine ring can be modified using nucleophilic substitution reactions.

Common reagents include:

    Hydrogen peroxide (H₂O₂): for oxidation.

    Lithium aluminum hydride (LiAlH₄): for reduction.

    Alkyl halides or acyl chlorides: for substitution.

Major products depend on the specific reaction conditions and substituents.

Scientific Research Applications

Compound X has diverse applications:

    Medicinal Chemistry: Researchers explore its potential as an anticancer agent, anti-inflammatory drug, or neuroprotective compound.

    Neuroscience: Investigated for its effects on neurotransmitter systems.

    Chemical Biology: Used as a probe to study cellular processes.

    Industry: May serve as a precursor for other bioactive molecules.

Mechanism of Action

  • Compound X likely interacts with specific receptors or enzymes.
  • Its mechanism of action could involve modulation of signal transduction pathways, gene expression, or protein function.

Comparison with Similar Compounds

  • Compound X shares structural features with other indole-based and benzazepine-based compounds.
  • Notable similar compounds include Y , Z , and W (references , , and ).

: Reference for Compound Y. : Reference for Compound Z. : Reference for Compound W.

Properties

Molecular Formula

C29H27N3O4

Molecular Weight

481.5 g/mol

IUPAC Name

N-(1-benzylindol-4-yl)-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide

InChI

InChI=1S/C29H27N3O4/c1-35-26-15-21-11-13-32(29(34)17-22(21)16-27(26)36-2)19-28(33)30-24-9-6-10-25-23(24)12-14-31(25)18-20-7-4-3-5-8-20/h3-16H,17-19H2,1-2H3,(H,30,33)

InChI Key

MDVPDLRDVXAWAB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=C4C=CN(C4=CC=C3)CC5=CC=CC=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.